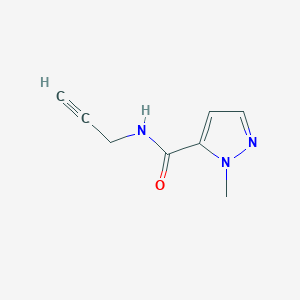
Ácido 3-etoxi-4-(2-fenoxietoxi)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C17H18O5 and a molecular weight of 302.33 g/mol . This compound is known for its role as a potent inhibitor of protein interactions, binding to the ligand binding site of receptors and blocking the binding of a ligand to its receptor .
Aplicaciones Científicas De Investigación
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.
Biology: Studied for its role in inhibiting protein interactions and its potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
The primary target of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid is protein interactions . It binds to the ligand binding site of receptors, thereby blocking the binding of a ligand to its receptor .
Mode of Action
3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid: acts as a potent inhibitor of protein interactions . It binds to the ligand binding site of receptors, thereby blocking the binding of a ligand to its receptor . This interaction with its targets leads to changes in the cellular processes that these proteins are involved in .
Biochemical Pathways
The exact biochemical pathways affected by 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid Given its role as an inhibitor of protein interactions, it can be inferred that it may affect various pathways where these protein interactions play a crucial role .
Result of Action
The molecular and cellular effects of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid Given its role as an inhibitor of protein interactions, it can be inferred that it may lead to changes in the cellular processes that these proteins are involved in .
Análisis Bioquímico
Biochemical Properties
3-Ethoxy-4-(2-phenoxyethoxy)benzoic acid interacts with various enzymes, proteins, and other biomolecules. It binds to the ligand binding site of receptors, thereby inhibiting protein interactions . The nature of these interactions is complex and depends on the specific biomolecules involved.
Molecular Mechanism
At the molecular level, 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the ligand binding site of receptors, blocking the binding of a ligand to its receptor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-phenoxyethoxy)benzoic acid
- 3-ethoxybenzoic acid
- 2-phenoxyethanol
Uniqueness
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid is unique due to its specific structure, which allows it to effectively inhibit protein interactions by binding to the ligand binding site of receptors. This makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-20-16-12-13(17(18)19)8-9-15(16)22-11-10-21-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYIEDJGMSCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chlorophenyl)methyl]-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2596261.png)









![N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2596278.png)
![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)
